

An In-depth Technical Guide on the Thermodynamic Properties of 3-Fluorohexane

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Compound of Interest

Compound Name: 3-Fluorohexane

Cat. No.: B15470547

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Introduction

3-Fluorohexane is a saturated haloalkane with the chemical formula $C_6H_{13}F$. As with many organofluorine compounds, its unique physicochemical properties, influenced by the high electronegativity of the fluorine atom, make it a molecule of interest in various scientific domains, including materials science and as a potential component in pharmaceutical development. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, for process design, and for assessing its potential interactions in biological systems.

This technical guide provides a summary of the available thermodynamic data for **3-Fluorohexane**, outlines the standard experimental protocols for the determination of these properties, and presents logical workflows and relationships between key thermodynamic parameters. Due to the limited availability of specific experimental data for **3-Fluorohexane**, comparative data for its isomers and related compounds are also presented to provide a broader context.

Physicochemical Properties of 3-Fluorohexane

Basic molecular information for **3-Fluorohexane** is summarized in the table below.

Property	Value	Source
Chemical Formula	C ₆ H ₁₃ F	--INVALID-LINK--[1][2][3]
Molecular Weight	104.1658 g/mol	--INVALID-LINK--[1][2][3]
CAS Registry Number	52688-75-2	--INVALID-LINK--[1][2][3]
IUPAC Name	3-Fluorohexane	--INVALID-LINK--[1][2][3]

Thermodynamic Data

The experimental determination of a complete set of thermodynamic properties for every chemical compound is a considerable undertaking. Consequently, comprehensive data for **3-Fluorohexane** is not readily available in the public domain. This section presents the known experimental value for its enthalpy of vaporization and provides comparative data for related compounds to allow for estimation and contextual understanding.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)

The enthalpy of vaporization is a critical measure of the energy required to transform a liquid into a gas at a constant pressure and temperature. It is a direct indicator of the strength of intermolecular forces within the liquid.

Compound	Enthalpy of Vaporization (kJ/mol)	Temperature (K)
3-Fluorohexane	36.8	296
1-Fluorohexane	36.5 ± 0.2	298.15

Data for **3-Fluorohexane** sourced from the NIST WebBook.[2]

Comparative Thermodynamic Data for Isomers and Related Compounds

To facilitate a deeper understanding and to aid in the theoretical estimation of the thermodynamic properties of **3-Fluorohexane**, the following table presents available data for

its structural isomers and other related haloalkanes. The boiling points of haloalkanes are influenced by the size and mass of the halogen atom and the size of the alkyl group, with an increase in these factors generally leading to a higher boiling point due to stronger van der Waals forces.^[4]^[5]

Compound	Boiling Point (°C)	Enthalpy of Vaporization (kJ/mol) at 298.15 K
1-Fluorohexane	93.4	36.5 ± 0.2
Perfluorohexane	56	30.9 (at 25°C)
1-Chloropropane	46.6	28.9 ± 0.2
2-Chloropropane	35.7	27.2 ± 0.1
1-Bromopropane	71.0	31.8 ± 0.2
2-Bromopropane	59.4	30.0 ± 0.1
1-Iodopropane	102.4	35.4 ± 0.2
2-Iodopropane	89.4	33.1 ± 0.2

Note: Data for haloalkanes are provided for comparative purposes. Boiling points of isomeric haloalkanes tend to decrease with increased branching.^[5]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of liquid compounds like **3-Fluorohexane**.

Determination of Heat Capacity (Cp)

The specific heat capacity of a substance is the amount of heat energy required to raise the temperature of a unit mass of that substance by one degree Celsius. For liquids, Differential Scanning Calorimetry (DSC) is a widely used and effective technique.

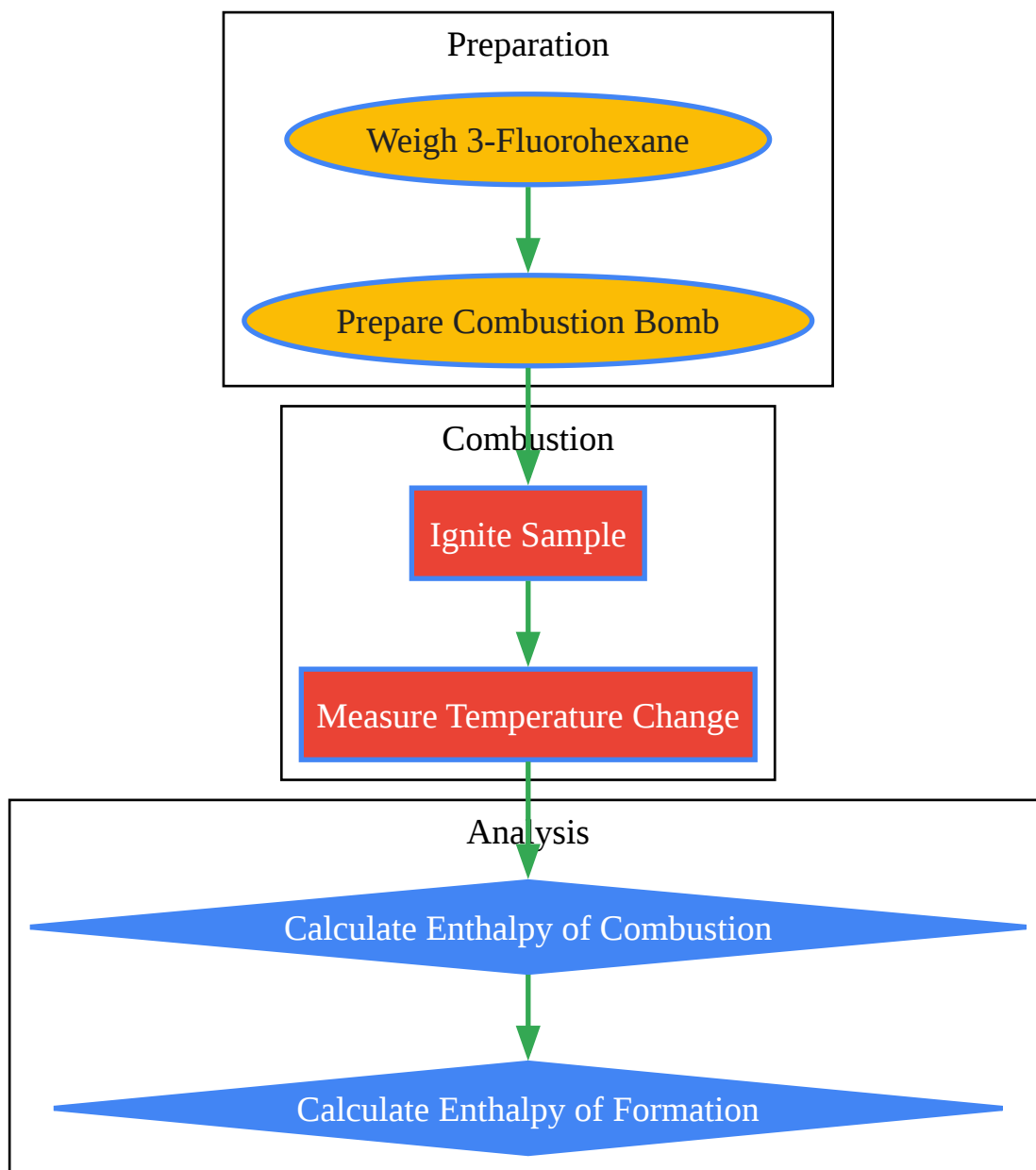
Methodology: Differential Scanning Calorimetry (DSC)

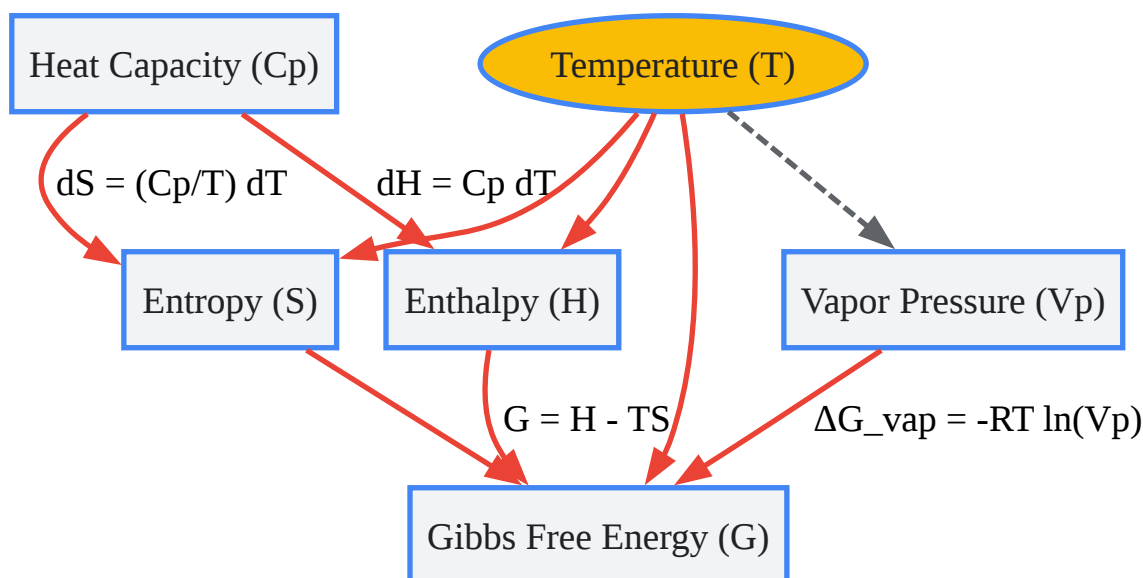
- **Sample Preparation:** A small, precisely weighed sample of **3-Fluorohexane** (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.
- **Measurement Procedure:**
 - An initial isothermal period is held at a temperature below the expected range of interest.
 - The sample and reference pans are then heated at a constant rate (e.g., 10 K/min) through the desired temperature range.
 - The differential heat flow between the sample and the reference is recorded as a function of temperature.
 - A baseline measurement is obtained by running the same temperature program with two empty pans.
 - A calibration run is performed with a standard material of known heat capacity, such as sapphire.
- **Data Analysis:** The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at the same temperature, after correcting for the baseline. The following equation is used:

$$C_{p,\text{sample}} = (DSC_{\text{sample}} / DSC_{\text{std}}) * (m_{\text{std}} / m_{\text{sample}}) * C_{p,\text{std}}$$

where:

- $C_{p,\text{sample}}$ and $C_{p,\text{std}}$ are the specific heat capacities of the sample and standard, respectively.
- DSC_{sample} and DSC_{std} are the differential heat flows of the sample and standard.
- m_{sample} and m_{std} are the masses of the sample and standard.





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